Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Catalog No.
S785454
CAS No.
380355-65-7
M.F
C10H10F3NO2
M. Wt
233.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Researchers seeking this nicotinate ester for multi-step API synthesis often encounter batch inconsistencies or synthetic dead-ends with analogs lacking the 2-methyl group. The unique 2-Me-6-CF3 substitution pattern directs regioselective functionalization, ensuring reproducible yields. Procuring the exact compound (CAS 380355-65-7) eliminates route redesign and accelerates lead optimization. • Confirmed reactivity for lithiation, coupling, and condensation steps. • Guaranteed high purity for sensitive applications. • Stock available for immediate global shipment.

CAS Number

380355-65-7

Product Name

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

IUPAC Name

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3

InChI Key

VWUMOTRXCZMICA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C

Synonyms

Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate, 2-Methyl-6-(trifluoromethyl)nicotinic acid ethyl ester, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, 3-Pyridinecarboxylic acid, 2-methyl-6-(trifluoromethyl)-, ethyl ester

Purity

≥98%

Package Size

1 g, 5 g

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative, a class of compounds widely utilized as versatile intermediates in the synthesis of complex active ingredients for the agrochemical and pharmaceutical industries. The molecule's value is derived from the specific arrangement of its functional groups: an ethyl ester for further derivatization, a trifluoromethyl group which can significantly modify biological activity and physicochemical properties, and a methyl group that influences the electronic and steric profile of the pyridine ring. This specific substitution pattern makes it a strategic precursor for multi-step synthesis pathways where precise control over reactivity and regiochemistry is required.

Research Fit

Trifluoromethylpyridine building block for medicinal chemistry and agrochemical synthesis
Controlled 2-methyl/6-trifluoromethyl substitution pattern supports SAR and lead optimization studies
Ethyl ester enables further derivatization and library synthesis workflows

In synthetic chemistry, minor structural changes on a heterocyclic core can lead to major differences in reaction outcomes. For Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, the 2-methyl group is not merely a placeholder. Its presence, in conjunction with the electron-withdrawing trifluoromethyl group at the 6-position, dictates the reactivity of the pyridine ring and adjacent functional groups. Procuring an analog, such as Ethyl 6-(trifluoromethyl)nicotinate (which lacks the 2-methyl group), would necessitate a complete redesign of the synthetic route, as downstream reactions involving lithiation, coupling, or condensation would occur at different positions or with different efficiencies. Therefore, for established processes requiring this specific trisubstituted pyridine core, direct substitution is synthetically unviable, making this exact compound essential for process reproducibility and achieving the desired final product.

Substitution Risk

Substitution pattern mismatch
The 2-methyl group significantly alters lipophilicity compared to unsubstituted 6-trifluoromethyl nicotinates; LogP shifts may change membrane partitioning context.
Ester group variation
Ethyl vs. methyl ester affects boiling point and molecular volume; thermal handling and scaffold size may differ, requiring re-optimization in synthesis.
Physicochemical profile not interchangeable
Even close analogs with similar cores may exhibit distinct reactivity and biological readouts; compound-specific validation is expected.

Validated Hantzsch-Type Cyclocondensation

The procurement value of this intermediate is underscored by its efficient and high-yield synthesis route, which directly constructs the required trisubstituted pyridine ring. In a documented Hantzsch-type pyridine synthesis, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate was prepared from the reaction of ethyl acetoacetate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of ammonia. This one-pot cyclocondensation and subsequent aromatization process yielded the target compound at 72%.

Evidence DimensionReaction Yield
Target Compound Data72%
Comparator Or BaselineN/A (Demonstrates efficient access to a specific, complex intermediate)
Quantified DifferenceN/A
ConditionsReaction of ethyl acetoacetate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ammonia, followed by heating in glacial acetic acid.

This validated, high-yield route ensures that the compound is a reliable and economically viable starting material for complex syntheses, justifying its procurement over attempting to build the specific pyridine core through a more complex, multi-step, or lower-yielding custom synthesis.

Lipophilicity (LogP)
Reported
Δ +0.3084 (target 2.5855 vs. comparator 2.2771)
Higher lipophilicity context for lead optimization and permeability profiling
Calculated XLogP3; experimental logD determination recommended for specific systems.
Boiling Point
Data to verify
~229°C vs. methyl ester analog ~219-220°C (Δ ≈ +10°C)
May support wider thermal processing window during purification
Predicted or single-source measurement; confirm experimentally under relevant conditions.
Synthetic Yield
Reported
Approx. 80%
Supports synthetic accessibility review and scale-up planning
Esterification of nicotinic acid with ethanol; optimize for specific substrate batches.
Molecular Weight
Class-level
233.19 vs. methyl ester 219.16 g/mol (Δ +14.03)
Larger scaffold may provide different fragment-growth trajectory
Class-level inference; binding affinity must be determined experimentally.
Commercial Access
Reported
Multi-source supply (AKSci, BOC Sciences, Alfa Chemistry, sMolecule)
Supports procurement flexibility and supply-chain resilience
Vendor catalog review 2025-2026; verify current stock and purity for your project.

Building Block for Agrochemicals & Pharmaceuticals

As demonstrated by its inclusion in patents for novel intermediates, this compound is a strategic choice for use in discovery and process chemistry pipelines. Its specific substitution pattern makes it an ideal starting point for the synthesis of libraries of new chemical entities. The ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings, while the trifluoromethyl and methyl groups provide defined steric and electronic properties essential for tuning the biological activity and pharmacokinetic profiles of the final target molecules.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Lipophilicity context (LogP)
Blood-brain barrier permeability assay context
Agrochemical intermediate synthesis
Trifluoromethylpyridine scaffold availability
Target pest activity and environmental stability assessment
Process chemistry development
Thermal handling window (boiling point)
Distillation and purification robustness at scale

XLogP3

2.4

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